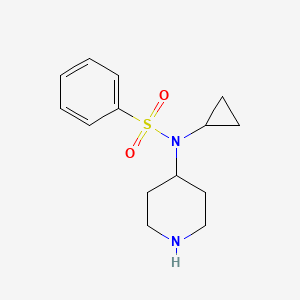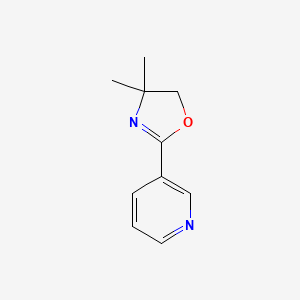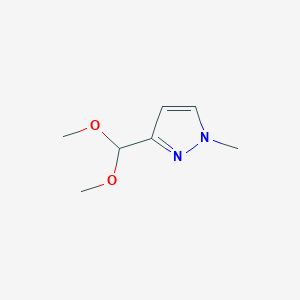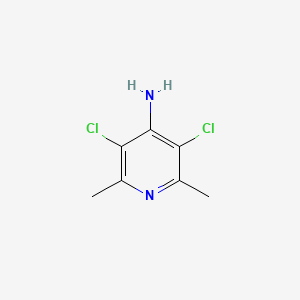
3,5-Dichloro-2,6-dimethylpyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-2,6-dimethylpyridin-4-amine, also known as DCDPA, is a pyridine derivative1. It has a molecular weight of 191.06 g/mol23. The IUPAC name for this compound is 3,5-dichloro-2,6-dimethyl-4-pyridinamine23.
Synthesis Analysis
Unfortunately, I couldn’t find specific information about the synthesis of 3,5-Dichloro-2,6-dimethylpyridin-4-amine.Molecular Structure Analysis
The molecular formula of 3,5-Dichloro-2,6-dimethylpyridin-4-amine is C7H8Cl2N22. The InChI code for this compound is 1S/C7H8Cl2N2/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3,(H2,10,11)23. The canonical SMILES representation is CC1=C(C(=C(C(=N1)C)Cl)N)Cl2.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information about the chemical reactions involving 3,5-Dichloro-2,6-dimethylpyridin-4-amine.Physical And Chemical Properties Analysis
The molecular weight of 3,5-Dichloro-2,6-dimethylpyridin-4-amine is 191.05 g/mol2. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 22. The compound has a rotatable bond count of 02. The exact mass and monoisotopic mass of the compound are 190.0064537 g/mol2. The topological polar surface area is 38.9 Ų2. The heavy atom count is 112.Aplicaciones Científicas De Investigación
“3,5-Dichloro-2,6-dimethylpyridin-4-amine” is a chemical compound with the CAS Number: 50978-40-0 . This compound is typically in a solid form at room temperature .
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) : DDQ is a widely used quinone with a high reduction potential. It commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced). DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
-
2,4,6-trichloropyrimidine : This compound was first reacted with 4-hydroxy-3,5-dimethylbenzonitrile in the presence of diisopropylethylamine in refluxing dioxane and heated at 70°C for 2 hours, to give the biaryl ether derivative: 4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile .
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) : DDQ is a widely used quinone with a high reduction potential. It commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced). DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
-
2,4,6-trichloropyrimidine : This compound was first reacted with 4-hydroxy-3,5-dimethylbenzonitrile in the presence of diisopropylethylamine in refluxing dioxane and heated at 70°C for 2 hours, to give the biaryl ether derivative: 4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile .
Safety And Hazards
I’m sorry, but I couldn’t find specific information about the safety and hazards of 3,5-Dichloro-2,6-dimethylpyridin-4-amine.
Direcciones Futuras
Unfortunately, I couldn’t find specific information about the future directions of 3,5-Dichloro-2,6-dimethylpyridin-4-amine.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or conduct further research for more comprehensive insights.
Propiedades
IUPAC Name |
3,5-dichloro-2,6-dimethylpyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNQBQLXQVSYRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)Cl)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345557 |
Source


|
| Record name | 4-Amino-3,5-dichloro-2,6-lutidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2,6-dimethylpyridin-4-amine | |
CAS RN |
50978-40-0 |
Source


|
| Record name | 4-Amino-3,5-dichloro-2,6-lutidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

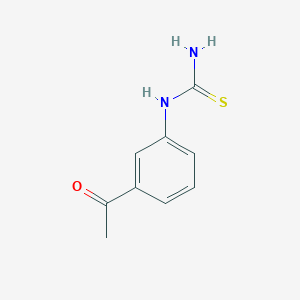
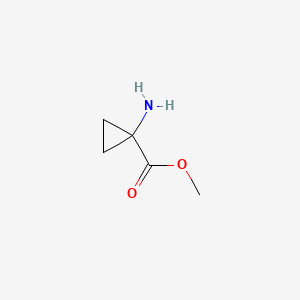
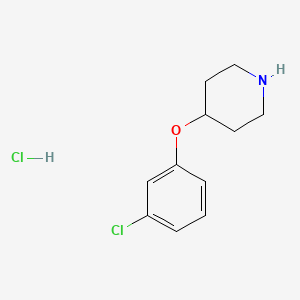

![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349336.png)
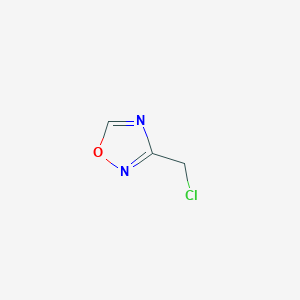


![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B1349342.png)
